molecular formula C14H10ClF5N2O3S B1415283 N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide CAS No. 1092344-14-3

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide

Cat. No.: B1415283
CAS No.: 1092344-14-3
M. Wt: 416.8 g/mol
InChI Key: INIRJYPYISKMJM-UHFFFAOYSA-N
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Description

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide is a compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a benzenesulfonamide moiety substituted with fluorine atoms.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with succinate dehydrogenase, an enzyme present in the mitochondrial respiratory chain. This compound acts as a succinate dehydrogenase inhibitor, disrupting the normal function of the enzyme and affecting the mitochondrial respiratory chain . Additionally, it interacts with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of succinate dehydrogenase leads to disruptions in the mitochondrial respiratory chain, resulting in altered cellular energy production and metabolism . Furthermore, it can impact cell signaling pathways, leading to changes in gene expression and cellular responses.

Molecular Mechanism

The molecular mechanism of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of succinate dehydrogenase, inhibiting its activity and disrupting the mitochondrial respiratory chain . This inhibition leads to a decrease in cellular energy production and affects various metabolic pathways. Additionally, the compound may influence gene expression by altering transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term exposure to the compound can result in sustained inhibition of succinate dehydrogenase and prolonged disruptions in cellular metabolism.

Dosage Effects in Animal Models

The effects of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. Studies have shown that high doses of the compound can result in severe inhibition of succinate dehydrogenase, leading to mitochondrial dysfunction and cellular damage . Additionally, threshold effects may be observed, where a certain dosage level is required to elicit a noticeable biochemical response.

Metabolic Pathways

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide is involved in various metabolic pathways, primarily through its interaction with succinate dehydrogenase. The compound’s inhibition of this enzyme affects the mitochondrial respiratory chain and disrupts normal metabolic flux . Additionally, it may interact with other enzymes and cofactors, influencing the levels of metabolites and altering metabolic pathways.

Transport and Distribution

The transport and distribution of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide within cells and tissues are crucial for its biochemical effects. The compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells . Additionally, its distribution within tissues can influence its overall biochemical properties and cellular effects.

Subcellular Localization

The subcellular localization of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the mitochondria is particularly important for its inhibition of succinate dehydrogenase and its effects on the mitochondrial respiratory chain.

Preparation Methods

The synthesis of N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide involves several steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinol with 2-chloroethylamine hydrochloride to form an intermediate, which is then reacted with 2,6-difluorobenzenesulfonyl chloride under basic conditions to yield the final product . Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of specific solvents, catalysts, and temperature control.

Chemical Reactions Analysis

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the sulfonamide moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-2,6-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF5N2O3S/c15-9-6-8(14(18,19)20)7-21-13(9)25-5-4-22-26(23,24)12-10(16)2-1-3-11(12)17/h1-3,6-7,22H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIRJYPYISKMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF5N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide
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N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide
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N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide
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N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide
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N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide
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N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide

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